4-Chloro-2-(chloromethyl)quinoline
Overview
Description
4-Chloro-2-(chloromethyl)quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)quinoline typically involves the chlorination of quinoline derivatives. One common method is the reaction of 2-methylquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters helps in achieving high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-(chloromethyl)quinoline.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of 2-(chloromethyl)quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 2-(chloromethyl)quinoline.
Scientific Research Applications
4-Chloro-2-(chloromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: Utilized in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)quinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA and RNA, leading to the disruption of nucleic acid functions. The presence of chlorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)quinoline
- 4-Chloro-2-methylquinoline
- 4-Chloro-2-(trifluoromethyl)quinoline
- 2-Chloro-4-(chloromethyl)thiazole
Uniqueness
Compared to similar compounds, it offers a broader range of chemical transformations and higher binding affinity in biological systems .
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDVIIYPOFMZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623737 | |
Record name | 4-Chloro-2-(chloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303224-88-6 | |
Record name | 4-Chloro-2-(chloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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